molecular formula C12H17PS2 B12557533 7-Phenyl-1,4,7-dithiaphosphonane CAS No. 146719-81-5

7-Phenyl-1,4,7-dithiaphosphonane

Cat. No.: B12557533
CAS No.: 146719-81-5
M. Wt: 256.4 g/mol
InChI Key: IJZYUAWFEAILKH-UHFFFAOYSA-N
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Description

7-Phenyl-1,4,7-dithiaphosphonane is a phosphorus-containing heterocyclic compound characterized by a seven-membered ring system incorporating two sulfur atoms (at positions 1 and 4) and a phenyl substituent at position 6. This structure confers unique electronic and steric properties, making it a subject of interest in coordination chemistry and catalysis.

Properties

CAS No.

146719-81-5

Molecular Formula

C12H17PS2

Molecular Weight

256.4 g/mol

IUPAC Name

7-phenyl-1,4,7-dithiaphosphonane

InChI

InChI=1S/C12H17PS2/c1-2-4-12(5-3-1)13-6-8-14-10-11-15-9-7-13/h1-5H,6-11H2

InChI Key

IJZYUAWFEAILKH-UHFFFAOYSA-N

Canonical SMILES

C1CSCCSCCP1C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Phenyl-1,4,7-dithiaphosphonane typically involves the reaction of phenylphosphonous dichloride with a dithiol compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C. The reaction can be represented as follows:

PhPCl2+RSHPhP(SR)2+2HCl\text{PhPCl}_2 + \text{RSH} \rightarrow \text{PhP(SR)}_2 + 2\text{HCl} PhPCl2​+RSH→PhP(SR)2​+2HCl

where Ph represents the phenyl group and RSH is the dithiol compound.

Industrial Production Methods

In an industrial setting, the production of 7-Phenyl-1,4,7-dithiaphosphonane may involve the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

7-Phenyl-1,4,7-dithiaphosphonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it back to the parent phosphine.

    Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and oxygen (O_2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are used.

    Substitution: Reagents like halogens (Cl_2, Br_2) and nucleophiles (NH_3, OH^-) are employed.

Major Products

The major products formed from these reactions include phosphine oxides, substituted phosphines, and various organophosphorus compounds.

Scientific Research Applications

7-Phenyl-1,4,7-dithiaphosphonane has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Phenyl-1,4,7-dithiaphosphonane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic processes. The sulfur and phosphorus atoms in its structure play a crucial role in its reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

(a) 5-(4-Chlorophenyl)-7-phenyl-pyrano[2,3-d]pyrimidine ()
  • Structure: A fused pyrano-pyrimidine system with chlorine and phenyl substituents.
  • Key Features :
    • Contains oxygen (pyran ring) and nitrogen (pyrimidine) heteroatoms.
    • Exhibits a high melting point (284–286°C) due to strong intermolecular hydrogen bonding from carbonyl groups .
  • Comparison :
    • Unlike 7-Phenyl-1,4,7-dithiaphosphonane, this compound lacks phosphorus and sulfur, but shares the 7-phenyl substitution. The absence of sulfur and phosphorus likely reduces its Lewis acidity and metal-coordination capability compared to dithiaphosphonanes.
(b) 7-Phenyl-1,3,4-thiadiazolo-(3,2-a)pyrimidine ()
  • Structure : A thiadiazole ring fused with pyrimidine, featuring a phenyl group at position 7.
  • Key Features :
    • Sulfur in the thiadiazole ring enhances thermal stability and π-acceptor properties.
    • Synthesized via reactions with amines, highlighting reactivity at the carboxamide position .
  • Comparison: Both compounds incorporate sulfur, but 7-Phenyl-1,4,7-dithiaphosphonane’s phosphorus atom introduces distinct redox and catalytic properties. The thiadiazolo-pyrimidine’s fused aromatic system may confer greater conjugation and UV absorption compared to the monocyclic dithiaphosphonane.

Physical and Spectral Properties

Compound Melting Point (°C) Key Spectral Features (IR, NMR)
5-(4-Chlorophenyl)-7-phenyl-pyrano[2,3-d]pyrimidine 284–286 IR: 1710 cm⁻¹ (C=O), 1H NMR: δ 10.96 (NH)
7-Phenyl-1,3,4-thiadiazolo-pyrimidine Not reported IR: 1680 cm⁻¹ (C=O), 1H NMR: δ 5.97 (6-H)
7-Phenyl-1,4,7-dithiaphosphonane (hypothetical) ~250–270 (estimated) Expected IR: 700–800 cm⁻¹ (P–S), 1H NMR: δ 7.2–7.6 (Ph)

Notes:

  • The dithiaphosphonane’s melting point is estimated to be lower than the pyrano-pyrimidine due to reduced hydrogen bonding.
  • Phosphorus-sulfur bonds (P–S) in dithiaphosphonane would produce distinct IR absorptions absent in sulfur-free analogs .

Research Findings and Limitations

  • Gaps in Data : Direct studies on 7-Phenyl-1,4,7-dithiaphosphonane are sparse, necessitating extrapolation from analogs.
  • Critical Insight : Heteroatom composition (P/S vs. O/N) and substituent position (7-phenyl) dominantly influence physicochemical behavior.

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